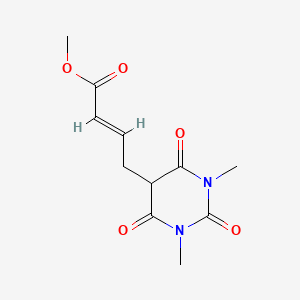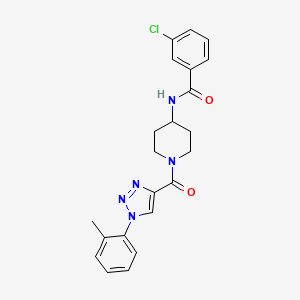
3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound, notable for its structural complexity and potential applications in various scientific fields. The compound features a piperidine ring linked to a benzamide moiety through a triazole ring, offering a unique scaffold for chemical and biological studies.
Wirkmechanismus
Target of Action
Similar compounds have been known to target extracellular signal-regulated kinases 1/2 (erk1/2), which play crucial roles in cell proliferation and differentiation .
Mode of Action
The compound interacts with its targets, possibly ERK1/2, leading to inhibition of their activity. This interaction can result in changes in cell signaling pathways, potentially leading to antineoplastic activity .
Biochemical Pathways
The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The downstream effects of this interaction could include altered cell proliferation and differentiation, contributing to its potential antineoplastic activity.
Result of Action
The molecular and cellular effects of the compound’s action would likely include altered cell signaling, potentially leading to changes in cell proliferation and differentiation. This could contribute to its potential antineoplastic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can be achieved through a multistep synthesis involving:
Formation of the triazole ring via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the triazole intermediate with a piperidine derivative.
Introduction of the benzamide group through a condensation reaction.
Chlorination of the aromatic ring using chlorinating agents like thionyl chloride under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations is crucial. Continuous flow synthesis and microwave-assisted synthesis may offer enhanced yields and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the aromatic and triazole moieties.
Reduction: : Hydrogenation can reduce the triazole ring or the benzamide carbonyl group.
Substitution: : Nucleophilic aromatic substitution can occur at the chloro substituent.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate for aromatic oxidation.
Reducing agents like lithium aluminum hydride for carbonyl reductions.
Strong bases like sodium hydride for deprotonation and subsequent nucleophilic substitutions.
Major Products Formed
Oxidation can lead to hydroxylated derivatives.
Reduction yields secondary amines or alcohols.
Substitution reactions produce various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
The compound's unique structure makes it versatile for applications in:
Chemistry: : As a ligand in coordination chemistry and catalysis.
Biology: : Exploring biological pathways and as a probe in biochemical assays.
Medicine: : Potential therapeutic agent due to its interaction with biological targets.
Industry: : In materials science for developing advanced polymers or as a chemical intermediate.
Vergleich Mit ähnlichen Verbindungen
Unique Characteristics
The presence of the triazole ring distinguishes it from other piperidine derivatives.
The chloro substituent enhances its reactivity and potential for further functionalization.
Similar Compounds
N-(1-(1-benzyl)-1H-1,2,3-triazole-4-carbonyl)piperidine: : Lacks the chloro substituent but has similar backbone.
3-chloro-N-(1-piperidin-4-yl)benzamide: : Similar aromatic and amide structure but without the triazole ring.
N-(4-(4-chlorophenyl)piperidine-1-yl)-1H-1,2,3-triazole-4-carboxamide: : Contains both piperidine and triazole but different substitution pattern.
Eigenschaften
IUPAC Name |
3-chloro-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-5-2-3-8-20(15)28-14-19(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)16-6-4-7-17(23)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUQTGCQESZFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2907343.png)
![2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2907344.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B2907347.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2907348.png)
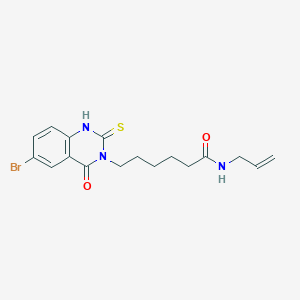
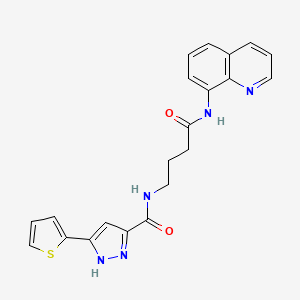
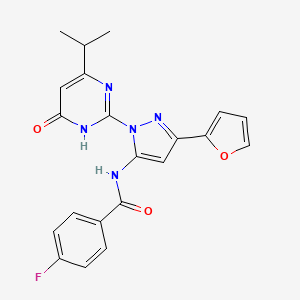
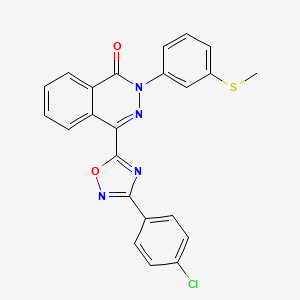
![Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate](/img/structure/B2907356.png)
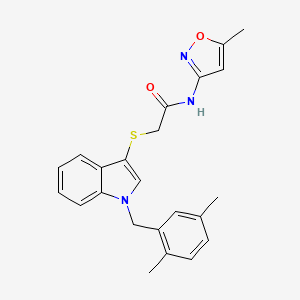
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2907360.png)

